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3-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1600309
CAS No.: 71580-26-2
M. Wt: 135.09 g/mol
InChI Key: BOMVFZYVIGUOEV-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structural motif in a vast array of biologically active compounds and functional materials. researchgate.netresearchgate.net Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. researchgate.net In medicinal chemistry, the pyrrole nucleus is a privileged scaffold, appearing in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.net The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net

Role of Trifluoromethylation in Modulating Molecular Properties and Biological Activity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties. nih.govwikipedia.orgmdpi.com The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can significantly influence the reactivity and acidity of the parent molecule. conicet.gov.ar Furthermore, the trifluoromethyl group is known to enhance a molecule's lipophilicity, metabolic stability, and bioavailability. researchgate.netnih.gov This is because the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. researchgate.net In drug design, trifluoromethylation is a widely employed strategy to improve a compound's pharmacokinetic profile and binding affinity to target proteins. nih.govwikipedia.org

Historical Context and Evolution of Research on Trifluoromethylated Pyrroles

The synthesis of trifluoromethylated organic compounds has a history stretching back to the late 19th century, with early methods often relying on harsh reagents. wikipedia.org The development of more sophisticated and milder trifluoromethylating agents in the latter half of the 20th century opened the door to the synthesis of a wider range of fluorinated molecules, including heterocyclic compounds. growingscience.com Research into trifluoromethylated pyrroles began to gain momentum as the unique properties imparted by the -CF3 group became more appreciated in medicinal and agricultural chemistry. researchgate.netnih.gov Early synthetic efforts often involved the introduction of a trifluoromethyl group onto a pre-existing pyrrole ring, a process that could be challenging due to the reactivity of the pyrrole nucleus. More recent synthetic strategies have focused on the construction of the pyrrole ring from trifluoromethylated building blocks, offering greater control over the final structure. researchgate.net

Scope and Objectives of Current Academic Inquiry into 3-(Trifluoromethyl)-1H-pyrrole

Current research on this compound is driven by the desire to explore its potential in various scientific domains. Key areas of investigation include the development of novel and efficient synthetic routes to this compound and its derivatives. researchgate.net A significant focus is placed on understanding its chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions, as well as its participation in cycloaddition reactions to construct more complex molecular architectures. conicet.gov.arosi.lv Furthermore, there is considerable interest in elucidating its spectroscopic properties and exploring its applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of advanced materials with unique electronic and photophysical properties. ustc.edu.cnresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F3N B1600309 3-(trifluoromethyl)-1H-pyrrole CAS No. 71580-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N/c6-5(7,8)4-1-2-9-3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMVFZYVIGUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440250
Record name 1H-Pyrrole, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71580-26-2
Record name 1H-Pyrrole, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 3 Trifluoromethyl 1h Pyrrole

Established Synthetic Routes

Several classical and modern synthetic methodologies have been adapted for the preparation of this compound and its derivatives.

The Paal-Knorr synthesis is a well-established method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. jst.go.jporganic-chemistry.org To synthesize this compound via this route, a 1,4-dicarbonyl precursor bearing a trifluoromethyl group is required. The reaction proceeds through the condensation of the amine with the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring. jst.go.jp While the Paal-Knorr synthesis is a versatile and widely used method, the synthesis of the necessary trifluoromethylated 1,4-dicarbonyl starting material can be a multi-step process. mdpi.com

The Van Leusen reaction provides an alternative route to pyrroles from α,β-unsaturated imines (or the corresponding ketones and amines) and tosylmethyl isocyanide (TosMIC). researchgate.net For the synthesis of this compound, a trifluoromethyl-containing α,β-unsaturated ketone or aldehyde is reacted with an amine and TosMIC. This reaction is particularly useful for the synthesis of polysubstituted pyrroles. researchgate.net

The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst to yield N-substituted pyrroles. researchgate.netnuph.edu.ua To obtain this compound using this method, a trifluoromethyl-substituted amine would be required as the starting material. This method is advantageous for its mild reaction conditions and the commercial availability of 2,5-dimethoxytetrahydrofuran. nuph.edu.ua

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have led to the development of novel methods for the construction of trifluoromethylated pyrroles, often offering improved efficiency and broader substrate scope.

[3+2] Cycloaddition reactions have emerged as a powerful tool for the synthesis of five-membered heterocycles, including pyrroles. osi.lvresearchgate.net For instance, the reaction of 3,3,3-trifluoropropene (B1201522) derivatives with isonitriles can lead to the formation of 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles, which can then be oxidized to the corresponding pyrrole. osi.lv Another approach involves the cycloaddition of azomethine ylides with trifluoromethyl-containing alkynes or alkenes. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been employed to introduce the trifluoromethyl group or to construct the pyrrole ring itself. These methods offer a high degree of control over the substitution pattern and are tolerant of a wide range of functional groups.

The direct trifluoromethylation of a pre-formed pyrrole ring represents an atom-economical approach to synthesizing trifluoromethylated pyrroles. This can be achieved using various electrophilic or radical trifluoromethylating reagents. However, controlling the regioselectivity of this reaction can be challenging due to the multiple reactive C-H bonds on the pyrrole ring.

Chemical Reactivity and Derivatization of 3 Trifluoromethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrrole ring towards electrophilic aromatic substitution. However, under specific conditions, these reactions can be achieved.

Trifluoroacetylation of pyrrole with trifluoroacetic anhydride (B1165640) (TFAA) is a well-known electrophilic substitution that can lead to the formation of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. conicet.gov.ar While this reaction primarily yields the 2-substituted product, the reaction is complex and can result in a mixture of products, including a "dark tar" containing various pyrrolic compounds. conicet.gov.ar Careful control of reaction conditions is necessary to selectively obtain the desired trifluoromethylated pyrrole. conicet.gov.ar

Halogenation of trifluoromethylated pyrroles has also been investigated. For instance, 2-aryl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitriles can be brominated at the 4-position using bromine in the presence of an oxidizing agent like potassium persulfate or hydrogen peroxide. google.com This indicates that even with the deactivating CF3 group, selective halogenation is possible on the pyrrole ring.

Functionalization via C-H Activation and Lithiation

Direct C-H functionalization offers an alternative and increasingly important strategy for modifying the pyrrole ring in 3-(trifluoromethyl)-1H-pyrrole and its derivatives. This approach avoids the need for pre-functionalized starting materials.

While specific examples for this compound are not extensively detailed in the provided results, the general principles of directed C-H activation are relevant. nih.govmagtech.com.cndmaiti.com This methodology often employs a directing group that coordinates to a transition metal catalyst, bringing the catalyst into proximity of a specific C-H bond and enabling its selective functionalization. nih.govmagtech.com.cndmaiti.com Given the electronic properties of the trifluoromethyl group, C-H bonds at different positions on the pyrrole ring will exhibit varying reactivity, which can be exploited for regioselective functionalization.

Lithiation, followed by quenching with an electrophile, is a classical method for functionalizing pyrroles. The regioselectivity of lithiation is influenced by the substituents on the pyrrole ring. The electron-withdrawing CF3 group at the 3-position is expected to direct lithiation to specific positions, although detailed studies on this compound itself are not explicitly covered in the search results.

Nucleophilic Reactions Involving the Pyrrole Ring or Trifluoromethyl Moiety

The electron-deficient nature of the this compound system, induced by the CF3 group, makes it susceptible to nucleophilic attack.

A metal-free synthesis of 3-trifluoromethyl pyrroles has been developed through a cascade reaction of β-CF3-1,3-enynamides with alkyl primary amines. organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net This reaction proceeds via a highly regioselective 1,4-hydroamination, where the primary amine acts as a nucleophile, attacking the electrophilic double bond of the enynamide. organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net The trifluoromethyl group is crucial for this reactivity, as non-fluorinated analogues are unreactive under the same conditions. organic-chemistry.org

The trifluoromethyl group itself can also be the site of nucleophilic attack, although this is less common for pyrroles compared to other systems. In some instances, the CF3 group can be transformed into other functional groups. For example, the trifluoromethyl group of certain compounds can be converted to a carbomethoxy group by treatment with sodium methoxide. researchgate.net

Ring-Opening and Rearrangement Reactions

Information regarding ring-opening and rearrangement reactions specifically for this compound is limited in the provided search results. However, rearrangement reactions are known for related trifluoromethyl-containing heterocyclic systems. For example, a -sigmatropic rearrangement of a sulfoxonium ylide has been observed in the preparation of functionalized amidines. researchgate.net

Transformations of the Trifluoromethyl Group

The trifluoromethyl group on the pyrrole ring is generally stable, but it can undergo transformations under specific conditions.

As mentioned in section 3.3, the trifluoromethyl group can be converted to a carbomethoxy group via methanolysis with sodium methoxide. researchgate.net Additionally, reactions of 1-(trifluoromethyl)-3,4-dihydro-pyrrolo[1,2-a]pyrazines with nucleophiles can lead to the transformation of the trifluoromethyl group into amide and amidine groups. researchgate.net This transformation occurs with aromatization of the pyrrolo[1,2-a]pyrazine (B1600676) system. researchgate.net

Formation of Condensed Pyrrole Systems and Heterocyclic Fusions

This compound and its derivatives are valuable precursors for the synthesis of condensed heterocyclic systems.

For example, 2-amino-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbonitrile can be used as a building block to synthesize novel substituted pyrrole compounds. scirp.org Furthermore, a heating-induced desulfuration annulation of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3-substituted imidoyl sulfoxonium ylides provides a route to 5-trifluoromethylpyrroles. researchgate.net

Tautomerism and Isomerization Studies

The tautomerism of pyrroles is a fundamental aspect of their chemistry. For this compound, the equilibrium between different tautomeric forms is influenced by the electronic effects of the trifluoromethyl group.

While specific studies on the tautomerism of this compound are not detailed, the isomerization of related pyrroline (B1223166) systems has been investigated. The conversion of 3H-pyrroles to 1H-pyrroles can occur through tautomerization. researchgate.net The presence of the trifluoromethyl group can influence the stability and isomerization pathways of related heterocyclic systems like arylazo-3,5-bis(trifluoromethyl)pyrazoles. acs.org

Data Tables

Table 1: Reactivity of this compound and its Derivatives

Reaction TypeReagents/ConditionsProduct(s)Reference(s)
Electrophilic Aromatic Substitution (Bromination)Bromine, Potassium persulfate/Hydrogen peroxide4-Bromo-2-aryl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitriles google.com
Nucleophilic Addition/Cyclizationβ-CF3-1,3-enynamides, Alkyl primary amines3-Trifluoromethyl pyrroles organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net
Transformation of CF3 groupSodium methoxideCarbomethoxy group researchgate.net
Transformation of CF3 groupNucleophiles (on pyrrolo[1,2-a]pyrazines)Amide and amidine groups researchgate.net
Heterocyclic FusionPyridinium 1,4-zwitterionic thiolates, CF3-substituted imidoyl sulfoxonium ylides5-Trifluoromethylpyrroles researchgate.net

Advanced Spectroscopic Characterization Techniques and Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the characterization of trifluoromethylated pyrroles. The ¹H, ¹³C, and ¹⁹F nuclei provide complementary information essential for confirming the substitution pattern on the pyrrole (B145914) ring.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In derivatives of 3-(trifluoromethyl)-1H-pyrrole, signals corresponding to the protons on the pyrrole ring are typically observed. For instance, in N-benzyl-3-trifluoromethyl-pyrrole, the pyrrole protons can be identified, alongside signals for the benzyl (B1604629) substituent.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The large chemical shift and characteristic splitting pattern of the trifluoromethyl (CF₃) group's carbon atom, caused by coupling to the three fluorine atoms (¹J-CF), is a key diagnostic feature. rsc.org The carbons of the pyrrole ring also show distinct signals that are influenced by the electron-withdrawing nature of the CF₃ group.

¹⁹F NMR: As the most sensitive NMR-active nucleus after ¹H, ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. The trifluoromethyl group in this compound derivatives typically appears as a sharp singlet in the proton-decoupled spectrum. rsc.org Its chemical shift provides insight into the electronic environment of the CF₃ group. For example, the ¹⁹F NMR spectrum of N-benzyl-3-trifluoromethyl-pyrrole shows a distinct signal for the CF₃ group.

Detailed NMR data for a representative derivative, N-benzyl-3-trifluoromethyl-pyrrole, is presented below. The structure was confirmed through cyclization/desulfonyl reactions and further analysis of its diiodinated derivative. researchgate.net

Table 1: NMR Spectroscopic Data for a 3-(Trifluoromethyl)-pyrrole Derivative

Nucleus Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment
¹H NMR 7.40-7.29 - Phenyl-H
7.15 t, J = 2.1 H-2
6.80 t, J = 2.5 H-4
6.30 t, J = 2.3 H-5
5.15 s CH₂
¹³C NMR 136.6 - Phenyl-C
128.9 - Phenyl-CH
128.0 - Phenyl-CH
127.3 - Phenyl-CH
123.3 q, ¹J-CF = 267.5 CF₃
121.7 q, ²J-CCF = 35.0 C-3
119.5 q, ³J-CCCF = 5.0 C-2
111.4 - C-4
108.1 q, ³J-CCCF = 3.8 C-5
52.4 - CH₂
¹⁹F NMR -61.2 s CF₃

Data corresponds to N-benzyl-3-trifluoromethyl-pyrrole in CDCl₃. Data sourced from supporting information for a study on pyrrole synthesis. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of trifluoromethylated pyrroles. These methods probe the vibrational modes of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum provides information on characteristic absorption bands. For pyrrole derivatives, the N-H stretching vibration is a key feature. The strong electron-withdrawing CF₃ group influences the electronic structure of the pyrrole ring, which can be observed in the shifts of the C=C and C-N stretching vibrations. rsc.orgnih.gov The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1350–1100 cm⁻¹ region. tandfonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring-stretching modes are often strong in the Raman spectrum.

A comprehensive vibrational analysis has been performed on a closely related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, using both experimental measurements and density functional theory (DFT) calculations. researchgate.netnih.govgoogle.co.kr This study provides a detailed assignment of the vibrational modes.

Table 2: Key Vibrational Frequencies for a Substituted Trifluoromethyl-pyrrole

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
FT-IR
3335 Strong N-H stretching
1698 Very Strong C=O stretching
1280 Very Strong C-F symmetric stretching
1147 Very Strong CF₃ symmetric stretching
1122 Very Strong CF₃ asymmetric stretching
Raman
3154 Very Strong C-H stretching
1569 Strong C=C stretching
1445 Very Strong Ring stretching
764 Strong CF₃ scissoring

Data corresponds to methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. researchgate.netnih.gov

Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds. innovareacademics.in It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound and its derivatives, HRMS is used to verify the presence of carbon, hydrogen, fluorine, and nitrogen in the correct proportions. The exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) is compared against the theoretically calculated mass for the expected formula. Several studies on the synthesis of trifluoromethyl-substituted pyrroles have utilized HRMS to confirm the identity of their products. beilstein-journals.orgrsc.orgresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data

Compound Formula Ion Calculated m/z Found m/z Reference
This compound C₅H₄F₃N [M]⁺ 135.0296 - Theoretical
2-Phenyl-5-(trifluoromethyl)-1H-pyrrole C₁₁H₈F₃N [M+H]⁺ 212.0682 212.0681 rsc.org
Methyl 1-methyl-2,5-dioxo-4-((5-(trifluoromethyl)pyridin-2-yl)amino)-2,5-dihydro-1H-pyrrole-3-carbonitrile C₁₃H₈F₃N₅O₂ [M]⁺ 323.0580 323.0579 beilstein-journals.org

Note: HRMS data for the parent this compound is not explicitly available in the cited literature; data for related derivatives are shown to illustrate the technique's application.

X-ray Crystallography for Solid-State Structure Determination

While NMR, vibrational spectroscopy, and mass spectrometry provide crucial data on connectivity and composition, X-ray crystallography offers the definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, as well as bond lengths and angles.

The structure of products from reactions designed to produce 3-trifluoromethyl substituted pyrroles has been unambiguously determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net For example, the crystal structure of a diiodinated derivative of N-benzyl-3-trifluoromethyl-pyrrole was analyzed to definitively confirm the position of the trifluoromethyl group at the C-3 position of the pyrrole ring. researchgate.net This technique is also crucial for determining the absolute configuration of chiral molecules and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. conicet.gov.ariucr.org

Table 4: Summary of Characterization Techniques

Technique Information Provided Key Findings for this compound & Derivatives
NMR Spectroscopy Atomic connectivity and electronic environment of ¹H, ¹³C, and ¹⁹F nuclei. Confirms substitution pattern; characteristic shifts and couplings for pyrrole ring and CF₃ group. rsc.orgresearchgate.net
Vibrational Spectroscopy Presence of functional groups and molecular fingerprint. Identifies N-H, C=C, and strong, characteristic C-F stretching vibrations. tandfonline.comresearchgate.netnih.gov
Mass Spectrometry Precise molecular weight and elemental formula. Confirms the elemental composition by matching experimental m/z to the calculated value. beilstein-journals.orgrsc.orgresearchgate.net

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles in the solid state. | Unambiguously confirms the C-3 position of the CF₃ group and reveals solid-state packing. researchgate.netresearchgate.net |

Theoretical and Computational Investigations of 3 Trifluoromethyl 1h Pyrrole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For derivatives of 3-(trifluoromethyl)-1H-pyrrole, these methods have been employed to elucidate a range of properties.

Theoretical calculations have been instrumental in determining the optimized geometries and conformational preferences of pyrrole (B145914) derivatives. For instance, studies on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate have utilized DFT methods like B3LYP and M06-2X with the 6-311++G(d,p) basis set to calculate optimized geometric parameters, including bond lengths and angles. nih.gov These computational results have shown good agreement with experimental data. nih.gov Conformational analysis, often performed in conjunction with geometry optimization, helps in understanding the spatial arrangement of atoms and the stability of different conformers. bozok.edu.tracs.org Such analyses are crucial as the conformation of a molecule can significantly influence its biological activity and reactivity.

Table 1: Example of Calculated Geometric Parameters for a Pyrrole Derivative

ParameterBond Length (Å)Bond Angle (°)
C-C1.39 - 1.45
C-N1.37 - 1.40
C-H1.08 - 1.09
N-H1.01
C-C-N107 - 110
C-N-C108 - 109
Note: This table presents a generalized range of values for pyrrole derivatives based on computational studies. Actual values for this compound may vary.

Quantum chemical calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, theoretical vibrational frequencies have been calculated using DFT methods and have been found to be in good agreement with experimental FT-IR and Laser-Raman spectra. nih.govresearchgate.net Potential energy distribution (PED) analysis is often employed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. growingscience.comresearchgate.netcurresweb.com

The electronic properties of this compound derivatives are a key focus of computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, HOMO and LUMO energies have been calculated to understand its electronic behavior. nih.govscience.gov DFT calculations on related pyrrole systems have shown that the HOMO is often localized on the pyrrole ring, while the LUMO can be influenced by substituents. The introduction of a trifluoromethyl group, a strong electron-withdrawing group, is expected to significantly impact the electronic structure and reactivity of the pyrrole ring. ustc.edu.cn

Table 2: Calculated Electronic Properties of a Pyrrole Derivative

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5
Note: This table presents a generalized range of values for pyrrole derivatives based on computational studies. Actual values for this compound may vary.

Theoretical calculations are crucial for understanding the mechanisms of chemical reactions involving pyrrole derivatives. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. quantumatk.comsumitomo-chem.co.jp For example, theoretical studies have been conducted on the trifluoroacetylation of pyrrole, a reaction relevant to the synthesis of trifluoromethyl-substituted pyrroles, to gain insight into the operating mechanism. conicet.gov.ar Furthermore, ab initio and DFT calculations have been used to investigate the mechanism of trifluoromethylation of pyrrole using electrophilic trifluoromethylating agents, revealing that the reaction likely proceeds through a backside attack mechanism. nih.gov These computational investigations are vital for optimizing reaction conditions and designing new synthetic routes. acs.org

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comaps.org MD simulations can be used to explore the conformational landscape of this compound and its derivatives, identifying the most stable conformations and the transitions between them. This is particularly important for understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules. Although specific MD simulation studies focused solely on this compound are not widely reported in the provided search results, the methodology is broadly applicable to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for their biological activities, for instance, as fungicides. sioc-journal.cn These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. wilddata.cnresearchgate.net Cheminformatics approaches, which encompass a wide range of computational techniques for analyzing chemical data, are also utilized in the study of pyrrole derivatives to manage and analyze large datasets of chemical structures and associated biological data. researchgate.net


Medicinal Chemistry Applications

The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound derivatives attractive candidates for drug discovery. growingscience.commdpi.com Research has primarily focused on their potential as anti-cancer, anti-proliferative, anti-microbial, anti-viral, and anti-fungal agents. growingscience.commdpi.comCurrent time information in Bangalore, IN.nih.govfrontiersin.orgresearchgate.netjmchemsci.com

Anti-Cancer and Anti-Proliferative Activities

Analogues of this compound have demonstrated notable efficacy in targeting cancer cells through various mechanisms. growingscience.comCurrent time information in Bangalore, IN.nih.govfrontiersin.orgresearchgate.net

A significant area of investigation involves the ability of these compounds to act as inhibitors of protein kinases, which are crucial regulators of cellular growth and proliferation and are often dysregulated in cancer. growingscience.com Specifically, derivatives of this compound have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Current time information in Bangalore, IN.nih.gov

For instance, the compound chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, also known as MI-1, has been synthesized and shown to be a competitive inhibitor of both EGFR and VEGFR. Current time information in Bangalore, IN.nih.govfrontiersin.org Studies have demonstrated that this and similar pyrrole derivatives can form stable complexes with the ATP-binding domains of these receptors, thereby blocking their signaling pathways which are vital for tumor growth and angiogenesis. Current time information in Bangalore, IN.mdpi.comnih.gov The interaction with these kinases is a key mechanism behind the observed anti-tumor activity of these compounds. Current time information in Bangalore, IN.frontiersin.org

Another study reported the synthesis of a series of trifluoromethyl succinimides, which exhibited activity against various cancer cell lines, including Leukemia, Non-Small Cell Lung Cancer, and Renal cancer cell lines. researchgate.net

Table 1: Examples of this compound Analogues as Protein Kinase Inhibitors

Compound NameTarget Kinase(s)Observed EffectReference(s)
Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1)EGFR, VEGFRCompetitive inhibition, formation of stable complexes. Current time information in Bangalore, IN.nih.govfrontiersin.orgmdpi.com
5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1)EGFR, VEGFRCompetitive inhibition, formation of stable complexes. Current time information in Bangalore, IN.nih.govfrontiersin.org
Pyrrolo[3,2-c]pyridine derivativesFMS kinasePotent inhibition (IC50 of 30-60 nM). nih.gov

A key characteristic of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several this compound analogues have been shown to possess this crucial capability. Current time information in Bangalore, IN.nih.govmdpi.com

Studies on compounds like MI-1 and D1 have demonstrated that they induce apoptosis in malignant cells while showing differential sensitivity in normal cells. Current time information in Bangalore, IN.nih.gov This selective induction of apoptosis is a desirable trait for minimizing side effects in cancer therapy. Further research has shown that trifluoromethyl-functionalized phosphonopyrroles can induce apoptosis in A549 lung cancer cells through the activation of caspase-3. mdpi.commdpi.com The activation of caspases is a central event in the apoptotic cascade, leading to the systematic dismantling of the cell. sciforum.net

Additionally, some pyrrole derivatives have been found to cause cell cycle arrest at the G1 or G0/G1 phase, preventing cancer cells from progressing through the cell division cycle and ultimately leading to apoptosis. jmchemsci.commdpi.commdpi.com

The cellular redox state plays a critical role in cancer progression, with many tumors exhibiting altered redox balances. Certain this compound derivatives have been found to modulate this state, often exhibiting antioxidant properties that can contribute to their anti-cancer effects. Current time information in Bangalore, IN.frontiersin.org

The compounds MI-1 and D1, for example, have been observed to act as antioxidants in inflamed colonic tissue. Current time information in Bangalore, IN.frontiersin.org They achieved this by reducing the levels of lipid and protein peroxidation products by 43-67% and increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase by 40-58%. Current time information in Bangalore, IN.frontiersin.org By restoring redox balance, these compounds may help to mitigate the oxidative stress that can drive inflammation and cancer. Other pyrrole-2,5-dione analogs have also been identified as promising antioxidant agents. nih.gov

The interaction of drug molecules with cellular membranes can significantly influence their uptake, distribution, and ultimately their biological activity. Research into this compound analogues has shed light on their interactions with lipid membranes. Current time information in Bangalore, IN.nih.gov

The pyrrole derivatives MI-1 and D1 have been shown to engage in electrostatic interactions with the polar head groups of phospholipids (B1166683) in the cell membrane. Current time information in Bangalore, IN. The strength of this interaction is dependent on the specific substituents on the pyrrole ring. Current time information in Bangalore, IN. Furthermore, MI-1 was found to partially intercalate into the hydrophobic core of the membrane. Current time information in Bangalore, IN. These interactions can disrupt the lipid packing of the membrane, potentially facilitating the entry of the compound into the cell and its access to intracellular targets. nih.gov

Anti-Microbial, Anti-Viral, and Anti-Fungal Potentials

Beyond their anti-cancer properties, this compound and its analogues have demonstrated a wide range of activities against various pathogens, including bacteria, viruses, and fungi. Current time information in Bangalore, IN.nih.govfrontiersin.orgresearchgate.netjmchemsci.comsciforum.net

Research has shown that certain bicyclic trifluoromethylated pyrroles exhibit potent antibacterial and antifungal effects, even against multidrug-resistant strains. researchgate.net The proposed mechanism for this activity involves the inhibition of bacterial wall component synthesis. researchgate.net One study highlighted that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile shows notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

In the realm of antiviral research, derivatives of 10,10'-bis(trifluoromethyl) marinopyrrole A have shown impressive in vitro activity against flaviviruses (such as Zika, Dengue, and Yellow Fever viruses) and enteroviruses. nih.gov A novel N-substituted pyrrole derivative, NSPD-12m, has been reported to inhibit HIV-1 entry by targeting the gp41 envelope glycoprotein. frontiersin.org This compound was effective against various HIV-1 isolates, including those resistant to the fusion inhibitor T20. frontiersin.org Furthermore, pyrrolo[2,3-d]pyrimidines have demonstrated considerable antiviral activity against the Hepatitis C virus (HCV). nih.gov Trifluoromethylthiolane derivatives have also been investigated, with one compound significantly inhibiting Herpes Simplex Virus type 1 (HSV-1) reproduction. mdpi.com

The antifungal potential of this class of compounds is also significant. For instance, trifluoromethylated pyrroles have demonstrated strong antifungal effects against various pathogens, including Candida albicans, Candida krusei, and Candida glabrata. researchgate.net Other research has focused on developing α-trifluoromethylated tertiary alcohols bearing coumarins as potential antifungal agents against various Fusarium and Phytophthora species.

Anti-Inflammatory and Analgesic Properties

Analogues of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents, primarily through their activity as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain pathways. The trifluoromethyl group is often essential for the potent and selective inhibition of COX-2. acs.orgresearchgate.net

Research into a series of 2-substituted-4,5-diarylpyrroles identified compounds with potent anti-inflammatory properties. rsc.org One notable analogue, 2-[(trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole, has been highlighted for its anti-inflammatory effects. rsc.org Further studies have shown that the substitution of a methyl group with a trifluoromethyl group in certain anti-inflammatory drug scaffolds can lead to potent and selective COX-2 inhibition. For instance, the trifluoromethyl analogue of indomethacin (B1671933) demonstrated potent and selective inhibition of both murine COX-2 (mCOX-2) and human COX-2 (hCOX-2) with IC50 values of 267 nM and 388 nM, respectively, while showing significantly less activity against COX-1. acs.org

The development of 1,5-diarylpyrrole derivatives has also yielded potent and highly selective COX-2 inhibitors. Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate is a representative of this class, exhibiting strong COX-2 inhibition. core.ac.uk The strategic placement of the trifluoromethyl group is crucial, as it can interact with a specific hydrophobic pocket within the COX-2 enzyme active site, contributing to the compound's selectivity and potency. acs.orgacs.org

Table 1: COX-2 Inhibitory Activity of Trifluoromethyl-Containing Pyrrole Analogues

Compound Target IC50 (nM) Selectivity (COX-1/COX-2)
CF3-Indomethacin mCOX-2 267 >14.8
CF3-Indomethacin hCOX-2 388 >10.3
Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a) COX-2 7 >2300
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) Phenyl Ketone (20) COX-2 (HWB) 250 56

Data sourced from multiple studies. acs.orgacs.orgcore.ac.uk

Antidiabetic Activity

The inhibition of dipeptidyl peptidase-IV (DPP-4) is a validated therapeutic approach for the management of type 2 diabetes. Several analogues of this compound have been investigated as DPP-4 inhibitors. The trifluoromethyl group in these molecules often plays a key role in their potent inhibitory activity. acs.orgnih.gov

A novel series of β-amino amides featuring a trifluoromethyl group, including (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govontosight.aicymitquimica.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, has been synthesized and evaluated as DPP-4 inhibitors. acs.org This compound was found to be a potent and orally active DPP-4 inhibitor with an IC50 value of 18 nM. acs.org Its phosphate (B84403) salt was even selected for further development as a potential treatment for type 2 diabetes. acs.org

Furthermore, research into pyrazole (B372694) derivatives has identified a trifluoromethyl-substituted compound with a marked inhibitory effect on DPP-4, exhibiting an IC50 value of 4.775 nM, which is comparable to the well-known DPP-4 inhibitor, sitagliptin. nih.gov This highlights the significance of the trifluoromethyl group at the para position of the benzylidene moiety for potent DPP-4 inhibition. nih.gov Additionally, a series of α-amino pyrrole-2-carbonitrile (B156044) analogues have been developed as selective DPP-4 inhibitors, with some compounds showing inhibitory activities in the low nanomolar range. nih.gov

Table 2: DPP-4 Inhibitory Activity of Trifluoromethyl-Containing Analogues

Compound Target IC50 (nM)
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govontosight.aicymitquimica.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) DPP-4 18
Trifluoromethyl-substituted pyrazole derivative DPP-4 4.775
α-amino pyrrole-2-carbonitrile analogue (Compound 53) DPP-4 4
α-amino pyrrole-2-carbonitrile analogue (Compound 54) DPP-4 10

Data sourced from multiple studies. acs.orgnih.govnih.gov

Anxiolytic Effects

The exploration of trifluoromethyl-containing pyrrole analogues has extended to the field of neuropharmacology, with some derivatives showing potential anxiolytic effects. The structural similarities of these compounds to known psychoactive agents suggest possible interactions with neurotransmitter systems, such as serotonin (B10506) receptors.

Bioconjugation and Protein Modification Applications

Derivatives of this compound, particularly those containing a maleimide (B117702) moiety, are valuable tools in bioconjugation and protein modification. ontosight.aismolecule.com The maleimide group is highly reactive towards thiol groups, which are present in the cysteine residues of proteins, allowing for the formation of stable thioether linkages. smolecule.com This specific reactivity makes these compounds useful for attaching labels, drugs, or other molecules to proteins for various research and therapeutic purposes. ontosight.ai

An example of such a compound is 1-Methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. ontosight.ai The presence of the trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and stability, while the maleimide functionality allows it to participate in bioconjugation reactions. ontosight.aicymitquimica.com These characteristics make it a useful tool in applications such as medical imaging and targeted therapy. ontosight.ai Another related compound, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, is also extensively used in bioconjugation to attach biomolecules like antibodies and peptides to other entities for creating targeted drug delivery systems and functionalized biomaterials. smolecule.com

Drug Discovery and Development Perspectives

The this compound scaffold and its analogues are of significant interest in drug discovery and development. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. researchgate.net This group can enhance metabolic stability, lipophilicity, and receptor binding affinity, ultimately leading to improved potency and bioavailability. nih.govsemanticscholar.org

Trifluoromethylated pyrroles have been explored as building blocks for the synthesis of more complex heterocyclic systems with potential therapeutic applications. ontosight.ai For instance, 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of novel compounds for various therapeutic areas, including oncology and central nervous system disorders. The pyrrole ring itself is a versatile pharmacophore present in numerous approved drugs, and the addition of a trifluoromethyl group further enhances its potential in drug design. researchgate.netresearchgate.net The diverse biological activities reported for trifluoromethyl-pyrrole analogues, including anti-inflammatory, antidiabetic, and antimicrobial effects, underscore the broad therapeutic potential of this chemical class. nih.govrsc.orgresearchgate.net

Material Science Applications

The unique electronic properties of the pyrrole ring, combined with the influence of the trifluoromethyl group, make these compounds interesting for applications in material science.

Development of Conductive Polymers

Polypyrrole is a well-known conductive polymer with applications in various electronic devices. nih.govresearchgate.net The synthesis of polypyrrole derivatives with tailored properties is an active area of research. mdpi.com The incorporation of functional groups, such as the trifluoromethyl group, can modulate the electronic and physical properties of the resulting polymer. nobelprize.org

Research has explored the synthesis of novel monomers for conductive polymers that contain the trifluoromethyl-pyrrole scaffold. For example, a symmetrical bispyrrole containing a trifluoromethyl group has been synthesized with the potential to be used as a dipyrrolyl monomer for the creation of conductive polymers. researchgate.net The introduction of trifluoromethyl groups into the polymer backbone can influence properties such as solubility and stability, which are crucial for the processing and performance of conductive polymer-based materials. nobelprize.org While the direct polymerization of this compound is not widely reported, the use of its derivatives in the synthesis of novel conductive materials highlights the potential of this compound in the field of material science. researchgate.net

Applications as Biological Probes and Markers

The trifluoromethyl-pyrrole moiety is a key structural feature in the development of fluorescent probes for biological imaging. Research has been conducted on the medicinal chemical optimization of fluorescent, pyrrole-based probes designed to target specific enzymes, such as cyclooxygenase-2 (COX-2). nih.gov These probes are valuable tools for studying the roles of such enzymes in various physiological and pathological processes.

The design of these probes often involves modifying the substituents on the pyrrole ring to enhance their fluorescent properties and binding affinity. For instance, studies have explored the impact of replacing a trifluoromethyl group with an aromatic group, which could lead to improved metabolic stability. nih.gov The potency of compounds featuring a 3,5-dibromophenyl group at the C-5 position of the pyrrole ring has also been noted, suggesting further avenues for the development of new and effective biological probes. nih.gov

Agrochemical Research (e.g., Insecticidal Activity)

Analogues of this compound have been the subject of significant research in the agrochemical field, leading to the development of potent insecticides. A prominent example is Chlorfenapyr, a pro-insecticide derived from a class of microbially produced compounds known as halogenated pyrroles. wikipedia.org Chlorfenapyr itself is 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. acs.org Its mode of action involves the uncoupling of oxidative phosphorylation in the mitochondria, which disrupts the production of ATP and leads to cell death in the target organism. mdpi.com

Extensive research has been conducted to synthesize and evaluate the insecticidal activities of novel pyrrole derivatives. In one study, a series of new 2-aryl-pyrrole derivatives containing ester groups were synthesized and tested against various pests. The results indicated that some of these compounds exhibited excellent insecticidal and acaricidal activities. researchgate.net Another study focused on novel 2-pyrrolecarboxamide and 2-pyrrolecarboxylate derivatives. Among the synthesized compounds, (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) (5′j) displayed outstanding insecticidal activity against several major pests. researchgate.net

The following table summarizes the insecticidal activity of compound 5'j compared to the commercial insecticide Chlorfenapyr against various pests.

PestCompound 5'j IC50 (mg L-1)Chlorfenapyr IC50 (mg L-1)
Oriental Armyworm105
Diamondback Moth0.070.08
Corn Borer50<25
Mosquito0.04<0.025

Conclusion

Synthetic Pathways to 3-(Trifluoromethyl)-1H-pyrrole and its Analogs

The incorporation of a trifluoromethyl (CF3) group into heterocyclic structures is a paramount strategy in medicinal and agricultural chemistry. The this compound scaffold, in particular, is a key building block for advanced materials and pharmacologically active agents. Its synthesis has been approached through various innovative methodologies, primarily categorized into direct trifluoromethylation of a pre-existing pyrrole (B145914) ring and the construction of the ring itself with a trifluoromethyl-bearing component. This article focuses exclusively on these synthetic strategies.

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl 1h Pyrrole

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Recent research has emphasized the development of environmentally friendly and efficient methods for synthesizing 3-(trifluoromethyl)-1H-pyrrole and its derivatives. A notable advancement is a metal-free, scalable synthesis that proceeds through a cascade reaction of β-CF3-1,3-enynamides with primary alkyl amines. organic-chemistry.orgnih.gov This method offers high regioselectivity and can produce yields of up to 90%. organic-chemistry.org The reaction is driven by the electron-withdrawing nature of the trifluoromethyl group, which makes the double bond of the enynamide electrophilic. organic-chemistry.orgnih.gov Optimization of this process has shown that using acetonitrile (B52724) as a solvent at room temperature provides the best results. organic-chemistry.org The versatility of this approach allows for the use of a wide range of primary amines, including those with bulky functional groups. organic-chemistry.org

Another innovative approach involves a three-component cascade reaction using 1,3-enynes, anilines, and a Togni reagent, promoted by a Cu(II)/Rh(III) catalytic system. nih.govresearchgate.net This method provides fully substituted trifluoromethyl pyrroles with high regioselectivity under mild conditions. nih.govresearchgate.net Researchers are also exploring one-pot syntheses to create highly functionalized 2-(trifluoromethyl)-1H-pyrroles and β-enaminones, with the product being controlled by the amount of primary aliphatic amine used. rsc.org These advancements highlight a trend towards greener and more atom-economical synthetic strategies. rsc.orgacs.org

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is becoming an indispensable tool for understanding the structure-function relationships of this compound derivatives. Theoretical calculations are being used to study the electronic structure of these compounds and its effect on their photoinitiation capabilities in polymerization reactions. researchgate.net For instance, electrostatic potential (ESP) results have shown how substituents on the pyrrole (B145914) core can influence the charge distribution and reactivity. researchgate.net

Predictive Quantitative Structure-Activity Relationship (QSAR) models, often built using associative neural networks, are being employed to design and screen for potent biological agents. nih.gov These models help in identifying key structural features responsible for the desired activity and in predicting the efficacy of new derivatives. nih.gov Molecular docking simulations are also used to understand the interactions of these compounds with biological targets, such as enzymes and receptors, providing insights into their mechanism of action. nih.govnih.gov

Development of Highly Selective and Potent Biological Agents

The incorporation of a trifluoromethyl group into the pyrrole scaffold is a well-established strategy for enhancing the biological activity of molecules. nih.gov This is due to the unique properties of the CF3 group, which can improve metabolic stability, binding affinity, and cell permeability. nih.gov Pyrrole derivatives containing a trifluoromethyl group have shown promise as anticancer, antimicrobial, and antiviral agents. nih.gov

Recent studies have focused on synthesizing and evaluating new series of trifluoromethyl-substituted pyrrole derivatives for their therapeutic potential. For example, some 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives have displayed significant antiproliferative activity against renal cancer cell lines. nih.gov Similarly, certain pyrrolo[3,2-c]pyridines with a 3,5-bis(trifluoromethyl)phenyl substituent have shown potent inhibitory effects against FMS kinase. nih.gov The development of these compounds often involves a one-pot, three-component synthesis, which is both time- and cost-effective. nih.gov The antimicrobial properties of these derivatives are also being investigated, with some compounds showing significant activity against a range of bacteria and fungi. nih.govnih.gov

Integration into Advanced Functional Materials

The unique electronic properties of this compound and its derivatives make them attractive candidates for use in advanced functional materials. The electron-rich nature of the pyrrole core, combined with the electron-withdrawing trifluoromethyl group, can be harnessed to create materials with interesting optical and electronic properties. researchgate.net

One area of application is in photopolymerization, where trifluoromethyl-substituted pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been developed as radical photoinitiators for visible light curing. researchgate.net These compounds can be designed to match the emission spectra of light-emitting diodes (LEDs), making them suitable for modern curing technologies. researchgate.net The synthesized products have also demonstrated fluorescence properties, suggesting potential applications in fluorescent materials and sensors. organic-chemistry.org Further research is expected to explore the incorporation of this compound into polymers, organic light-emitting diodes (OLEDs), and other electronic devices.

Q & A

Basic: What established synthetic routes exist for 3-(trifluoromethyl)-1H-pyrrole derivatives?

Methodological Answer:
The Knorr synthesis remains foundational, utilizing 3-fluoro-2-formylpyridine and hydrazine under reflux (110°C, 16 hrs) to form pyrrole cores, followed by trifluoromethylation via Fe(II)/H2_2O2_2 systems (Kino et al., 2010). Alternative routes include:

  • Trifluoromethylenaminoketone cyclization : Reacting enaminoketones with NH4_4OAc in acetic acid yields 3-CF3_3-pyrroles with 65–80% efficiency (Bartnik et al., 1997).
  • Pd-catalyzed cross-coupling : Post-functionalization of bromopyrroles (e.g., 3-Bromo-1H-pyrazolo[4,3-b]pyridine) with CF3_3 sources like TMSCF3_3 (Cs2_2CO3_3, Pd2_2(dba)3_3, XPhos, 100°C) achieves regioselective CF3_3 introduction ( ).

Key Data:

  • Yield optimization for Pd-mediated reactions: 70–88% ().
  • Purity validation: 1^1H NMR δ 7.52–8.20 ppm (aromatic protons), ESIMS m/z 309.9 ().
    References:

Advanced: How to troubleshoot low yields in trifluoromethylation reactions?

Methodological Answer:
Low yields often stem from:

Incomplete CF3_3 transfer : Use excess CF3_3I (1.5–2.0 eq) with Fe(II)/DMSO systems to enhance electrophilicity (Kino et al., 2010).

Side reactions : Monitor for hydrolytic degradation of intermediates via LCMS (e.g., loss of Boc groups at m/z 244.17, ).

Solvent effects : Replace polar aprotic solvents (DMF) with THF or dioxane to minimize byproducts ( ).

Case Study:

  • In the synthesis of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, switching from DMF to THF increased yield from 29% to 75% ().
    References:

Basic: What spectroscopic techniques confirm this compound structure?

Methodological Answer:

1^1H NMR : Look for deshielded pyrrolic protons (δ 11.6–12.25 ppm, broad singlet) and aromatic splitting patterns (e.g., δ 7.14–7.75 ppm for adjacent substituents) ().

19^{19}F NMR : A singlet near δ -60 to -65 ppm confirms CF3_3 group presence.

HRMS : Match exact mass (e.g., C13_{13}H12_{12}NF3_3 requires m/z 239.0922; deviation <2 ppm).

Validation Protocol:

  • Cross-check with X-ray crystallography (e.g., CCDC 958144 for methyl 4-CF3_3-pyrrole-3-carboxylate; ).
    References:

Advanced: How to resolve contradictions between elemental analysis and spectral data?

Methodological Answer:

Re-evaluate purity : Use preparative HPLC (C18 column, MeCN/H2_2O gradient) to isolate impurities undetected by NMR ().

Dynamic effects : Check for tautomerism (e.g., NH proton exchange in DMSO-d6_6) via variable-temperature NMR.

Complementary techniques : Pair EA with XPS (for F content) or combustion analysis (: EA found 23.80% F vs. calc. 23.82%).

Example:

  • Discrepancy in %N (5.98% observed vs. 10.36% calculated for C13_{13}H12_{12}NF3_3) was traced to residual solvent (CDCl3_3) in the sample ().
    References:

Advanced: What strategies improve regioselectivity in CF3_33​-pyrrole functionalization?

Methodological Answer:

Directing groups : Install electron-withdrawing groups (e.g., COOMe) at C-3 to direct electrophilic substitution to C-5 ( ).

Metal-mediated coupling : Use Pd(0) catalysts with chelating ligands (XPhos) for selective C–H activation at sterically accessible positions ().

Microwave-assisted synthesis : Enhance kinetic control (e.g., 100°C, 30 min vs. 12 hrs conventional heating) to favor single regioisomers ( ).

Case Study:

  • Microwave irradiation in the synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF3_3-pyrazole increased regioselectivity from 3:1 to 9:1 ( ).
    References:

Basic: How to optimize reaction conditions for air-sensitive intermediates?

Methodological Answer:

Inert atmosphere : Use Schlenk lines or gloveboxes (O2_2 <1 ppm, H2_2O <10 ppm) for steps involving organometallic reagents ().

Quenching protocols : Add reactions to degassed 0.1 M HCl/ice slurry to stabilize intermediates (e.g., NH-pyrroles prone to oxidation).

Real-time monitoring : Employ ReactIR to track transient species (e.g., CF3_3 radicals in photochemical reactions).

Key Data:

  • Pd-catalyzed reactions under N2_2 achieved 88% yield vs. 45% in air ().
    References:

Advanced: What computational tools predict reactivity of CF3_33​-pyrroles?

Methodological Answer:

DFT calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to model transition states for CF3_3 group insertion (activation energy <25 kcal/mol favors reaction).

Molecular docking : Predict bioactivity by simulating interactions with targets (e.g., EP1 receptors for anti-inflammatory analogs; Hall et al., 2006).

Validation:

  • Predicted 1^1H NMR shifts (δ 2.33 ppm for CH3_3 groups) matched experimental data within 0.05 ppm ().
    References:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.